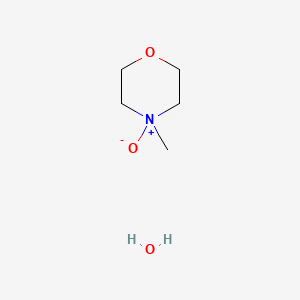

4-Methylmorpholine N-oxide monohydrate

Overview

Description

4-Methylmorpholine N-oxide monohydrate is an organic compound with the chemical formula C5H11NO2·H2O. It is a heterocyclic amine oxide and a derivative of morpholine. This compound is commonly used in organic chemistry as a co-oxidant and sacrificial catalyst in various oxidation reactions. It is also employed as a solvent in the production of cellulose fibers through the lyocell process .

Biochemical Analysis

Biochemical Properties

4-Methylmorpholine N-oxide monohydrate plays a significant role in biochemical reactions, primarily as an oxidizing agent. It is commonly used in the dihydroxylation and aminohydroxylation of olefins in the presence of osmium tetroxide (OsO4) catalyst . Additionally, it is involved in the selective oxidation of sulfides to sulfoxides or sulfones in the presence of manganese and copper complexes with tetradentate ligands . The compound interacts with various enzymes and proteins, facilitating these oxidation reactions. For instance, it acts as a co-oxidant in the Sharpless asymmetric dihydroxylation, a reaction that is crucial for the synthesis of chiral diols .

Cellular Effects

This compound influences various cellular processes, particularly in the context of its use as a solvent for cellulose. It has been shown to break the hydrogen bonding network that keeps cellulose insoluble in water and other solvents . This property is utilized in the lyocell process to produce cellulose fibers. The compound’s ability to dissolve cellulose also extends to its effects on scleroproteins found in animal tissue, where it disrupts the hydrogen bonds of amides . These interactions can influence cell signaling pathways and gene expression, although specific studies on these effects are limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its strong polar and energy-rich N–O bonds . These bonds break the complex hydrogen bond network of cellulose, establishing solvent–solute hydrogen bonds that eventually lead to cellulose dissolution . The compound also acts as an oxidant in various catalytic reactions, such as the oxidation of alcohols to aldehydes and ketones in the presence of ruthenium catalysts . These oxidation reactions are facilitated by the compound’s ability to donate oxygen atoms, thereby altering the oxidation state of the substrates involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be hygroscopic and should be stored in a cool place with the container tightly closed to maintain its stability . At temperatures above 80°C, mixtures of cellulosic pulps and this compound form a viscous dope that can be spun into fibers . Over time, the viscosity of these mixtures decreases with increased temperature, indicating changes in the compound’s physical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on dosage effects are limited, it is known that the compound can act as a co-oxidant in various biochemical reactions . High doses of the compound may lead to toxic or adverse effects, particularly due to its strong oxidizing properties. Detailed studies on the threshold effects and toxicity in animal models are needed to provide a comprehensive understanding.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidation reactions. It interacts with enzymes such as osmium tetroxide and ruthenium catalysts to facilitate the oxidation of olefins and alcohols . These interactions can affect metabolic flux and metabolite levels, although specific studies on these effects are limited.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its solubility properties. The compound is soluble in water, which facilitates its transport within aqueous environments . It may interact with transporters or binding proteins that influence its localization and accumulation within cells. Detailed studies on its transport mechanisms are needed to provide a comprehensive understanding.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound’s ability to dissolve cellulose and disrupt hydrogen bonds suggests that it may localize to areas with high concentrations of these biomolecules . Specific targeting signals or post-translational modifications that direct the compound to specific compartments or organelles have not been extensively studied.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylmorpholine N-oxide monohydrate can be synthesized by the oxidation of 4-methylmorpholine using hydrogen peroxide in the presence of a catalyst. The process involves the following steps:

- Adding nano metal oxide to 4-methylmorpholine and mixing thoroughly.

- Dropwise addition of a hydrogen peroxide solution to the mixture.

- Raising the temperature to accelerate the reaction.

- Filtering and distilling the solution under reduced pressure to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

4-Methylmorpholine N-oxide monohydrate undergoes various types of chemical reactions, primarily oxidation reactions. It is commonly used as a co-oxidant in the following reactions:

Oxidation of olefins to cis-1,2-diols: Catalyzed by osmium tetroxide (OsO4).

Oxidation of alcohols to aldehydes and ketones: Catalyzed by ruthenium complexes

Common Reagents and Conditions

Osmium tetroxide (OsO4): Used in the oxidation of olefins.

Ruthenium catalysts: Such as ruthenium trichloride (RuCl3) or dichlorotris(triphenylphosphine)ruthenium(II).

Solvents: Polar solvents like water and acetone are commonly used

Major Products Formed

Cis-1,2-diols: From the oxidation of olefins.

Aldehydes and ketones: From the oxidation of alcohols

Scientific Research Applications

4-Methylmorpholine N-oxide monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a co-oxidant in various oxidation reactions, including the Sharpless asymmetric dihydroxylation.

Biology: Employed in the dissolution of cellulose and scleroproteins, facilitating the study of these biomolecules.

Medicine: Investigated for its potential use in drug synthesis and development.

Industry: Utilized in the lyocell process to produce cellulose fibers, which are used in textiles .

Mechanism of Action

The mechanism of action of 4-methylmorpholine N-oxide monohydrate involves its role as an oxidizing agent. It facilitates the transfer of oxygen atoms to substrates, thereby oxidizing them. In the case of cellulose dissolution, it breaks the hydrogen bonding network within cellulose, allowing it to dissolve in the solvent .

Comparison with Similar Compounds

Similar Compounds

N-Methylmorpholine N-oxide: A closely related compound with similar applications in oxidation reactions.

Tetrapropylammonium perruthenate: Another oxidizing agent used in similar oxidation reactions.

Potassium osmate (VI) dihydrate: Used in the oxidation of olefins

Uniqueness

4-Methylmorpholine N-oxide monohydrate is unique due to its dual role as both a solvent and an oxidizing agent. Its ability to dissolve cellulose without derivatization sets it apart from other solvents used in the textile industry. Additionally, its effectiveness as a co-oxidant in various oxidation reactions makes it a valuable reagent in organic synthesis .

Biological Activity

4-Methylmorpholine N-oxide monohydrate (MMNO·H₂O), with the chemical formula C₅H₁₁NO₂·H₂O and CAS number 70187-32-5, is an organic compound widely recognized for its role as a solvent and oxidizing agent in various chemical reactions. This article delves into its biological activity, applications, and relevant research findings.

- Molecular Weight : 135.17 g/mol (anhydrous: 117.15 g/mol)

- Melting Point : 73°C to 76°C

- Solubility : Highly soluble in water

- Hygroscopic Nature : MMNO·H₂O readily absorbs moisture from the air, necessitating careful storage conditions .

1. Solvent for Cellulose Fibers

MMNO·H₂O is primarily employed as a solvent in the production of Lyocell fibers, a type of regenerated cellulose fiber. This process is considered eco-friendly due to its reduced environmental impact compared to traditional methods. The ability of MMNO·H₂O to disrupt the hydrogen bonding network in cellulose enables its dissolution, which is crucial for fiber preparation .

2. Oxidation Reactions

The compound serves as an oxidant in several catalytic processes:

- OsO₄ Catalyzed Reactions : It is involved in the catalytic oxidation of olefins to cis-1,2-diols, enhancing the efficiency of synthetic pathways in organic chemistry .

- Ruthenium-Catalyzed Oxidation : MMNO·H₂O facilitates the conversion of alcohols to aldehydes and ketones when used alongside tetrapropylammonium perruthenate (TPAP) .

Study on Pollen and Spore Exines

A significant study explored the effects of MMNO·H₂O on pollen and spore exines, revealing its capacity to dissolve sporopollenin—a robust biopolymer found in the outer layer of pollen grains. This property has implications for palynological studies and the analysis of ancient plant materials .

Dissolution of Scleroproteins

MMNO·H₂O has also been investigated for its ability to dissolve scleroproteins, which are structural proteins found in animal tissues. The dissolution occurs primarily in areas rich in glycine and alanine residues, showcasing its potential utility in biochemistry and protein studies .

Comparative Analysis of Biological Activity

| Property/Activity | MMNO·H₂O | Other Solvents (e.g., DMSO) |

|---|---|---|

| Solvent for cellulose | Yes | Limited |

| Oxidant for olefins | Yes | Yes |

| Dissolves sporopollenin | Yes | No |

| Eco-friendly fiber production | Yes | No |

Properties

IUPAC Name |

4-methyl-4-oxidomorpholin-4-ium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.H2O/c1-6(7)2-4-8-5-3-6;/h2-5H2,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZPLXZGZWWXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601338654 | |

| Record name | N-Methylmorpholine N-oxide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601338654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70187-32-5, 80913-66-2 | |

| Record name | N-Methylmorpholine N-oxide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070187325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmorpholine N-oxide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601338654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylmorpholine N-oxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLMORPHOLINE N-OXIDE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLMORPHOLINE N-OXIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/087WU2FTQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.